molecular formula C9H9NS B096423 2-Ethylthieno[2,3-b]pyridine CAS No. 18354-53-5

2-Ethylthieno[2,3-b]pyridine

Cat. No. B096423
CAS RN: 18354-53-5
M. Wt: 163.24 g/mol
InChI Key: WLCUFJNUDLNVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylthieno[2,3-b]pyridine (ETP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ETP is a five-membered ring system that contains both nitrogen and sulfur atoms. This compound has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Scientific Research Applications

2-Ethylthieno[2,3-b]pyridine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-Ethylthieno[2,3-b]pyridine has also been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-Ethylthieno[2,3-b]pyridine has shown anti-viral activity against the hepatitis C virus.

Mechanism Of Action

The mechanism of action of 2-Ethylthieno[2,3-b]pyridine is not fully understood. However, it has been suggested that 2-Ethylthieno[2,3-b]pyridine may inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. This inhibition may lead to the induction of apoptosis in cancer cells. 2-Ethylthieno[2,3-b]pyridine has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

2-Ethylthieno[2,3-b]pyridine has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-Ethylthieno[2,3-b]pyridine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammatory cells, 2-Ethylthieno[2,3-b]pyridine has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. In liver cells, 2-Ethylthieno[2,3-b]pyridine has been found to inhibit the replication of the hepatitis C virus.

Advantages And Limitations For Lab Experiments

One advantage of 2-Ethylthieno[2,3-b]pyridine is its potential therapeutic properties, which make it a promising candidate for drug development. Additionally, 2-Ethylthieno[2,3-b]pyridine has been found to exhibit low toxicity in animal studies. However, one limitation of 2-Ethylthieno[2,3-b]pyridine is its low solubility in water, which may make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of 2-Ethylthieno[2,3-b]pyridine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study the potential of 2-Ethylthieno[2,3-b]pyridine as a treatment for viral infections such as hepatitis C. Additionally, the development of more efficient synthesis methods for 2-Ethylthieno[2,3-b]pyridine may lead to increased availability for research purposes.

properties

CAS RN

18354-53-5

Product Name

2-Ethylthieno[2,3-b]pyridine

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

2-ethylthieno[2,3-b]pyridine

InChI

InChI=1S/C9H9NS/c1-2-8-6-7-4-3-5-10-9(7)11-8/h3-6H,2H2,1H3

InChI Key

WLCUFJNUDLNVFC-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=CC=C2

Canonical SMILES

CCC1=CC2=C(S1)N=CC=C2

synonyms

Thieno[2,3-b]pyridine, 2-ethyl- (8CI,9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of thieno[2,3-b]pyridine (0.35 g, 2.6 mmoles) prepared according to well known methods [see, Klemm, et al. (1969) J. Org. Chem., 34:347-354; see, also U.S. Pat. Nos. 5,026,700, 4,577,014, 4,406,898, 4,375,544, 4,311,845, and 4,161,599] in THF (10 ml) at -78° C. was added t-BuLi (1.7 M, 2.0 ml, 3.4 mmoles). The reaction solution was slowly warmed to -30° C. over a 45 minute period followed by the addition of bromoethane (0.25 ml, 3.4 mmoles). The solution was stirred 2 hours at ambient temperature then diluted with EtOAc (50 ml) and washed with H2O (75 ml). The organic phase was dried (MgSO4), filtered and concentrated to collect 0.41 g (97%) of the title compound as an orange-brown oil.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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